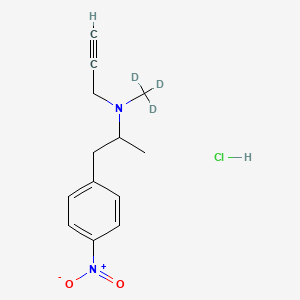

rac 4-Nitro Deprenyl-d3 Hydrochloride

Description

Contextualizing Deprenyl (B1670267) and its Synthetic Analogues within Research Paradigms

Deprenyl, also known as Selegiline (B1681611), is a well-established compound in the field of neuropharmacology, primarily recognized for its role as a selective inhibitor of monoamine oxidase-B (MAO-B). nih.gov Discovered in the 1960s, Deprenyl has been a cornerstone in the study of neurodegenerative diseases, particularly Parkinson's disease, and has also been investigated for its potential in treating depression and age-related cognitive decline. nih.govantiaging-systems.com The mechanism of action of Deprenyl involves the irreversible inhibition of MAO-B, an enzyme responsible for the degradation of key neurotransmitters like dopamine (B1211576). By inhibiting this enzyme, Deprenyl increases the synaptic availability of dopamine, which is crucial in motor control and other neurological functions.

The success and multifaceted pharmacological profile of Deprenyl have spurred the development of numerous synthetic analogues. Researchers have sought to modify the original structure to enhance its potency, selectivity, and pharmacokinetic properties, as well as to investigate the structure-activity relationships that govern its interaction with MAO-B. nih.govnih.gov For instance, analogues such as p-fluoro-deprenyl have been synthesized and studied to understand how different substituents on the phenyl ring affect the compound's biological activity and metabolic fate. nih.gov These research endeavors have broadened our understanding of the pharmacophore required for MAO-B inhibition and have paved the way for the design of novel compounds with tailored properties.

Rationale for Deuteration (d3) in Pharmacological and Metabolic Investigations of rac 4-Nitro Deprenyl-d3 Hydrochloride

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium (B1214612), is a strategic tool in medicinal chemistry to modulate the metabolic stability of a compound. juniperpublishers.com The rationale behind this approach lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and consequently, enzymatic reactions that involve the cleavage of this bond, such as those mediated by cytochrome P450 (CYP450) enzymes, can be significantly slowed down. juniperpublishers.comnih.gov

In the context of this compound, the "d3" designation typically signifies the replacement of three hydrogen atoms on a methyl group with deuterium. A primary metabolic pathway for Deprenyl involves N-demethylation, which is catalyzed by CYP450 enzymes. researchgate.net By deuterating the N-methyl group, it is hypothesized that the rate of this metabolic process can be reduced. This can lead to several potential advantages in a research setting:

Increased Half-Life: A slower rate of metabolism can increase the biological half-life of the compound, allowing for a more sustained presence in biological systems. juniperpublishers.com

Altered Metabolite Profile: Deuteration can shift the metabolic pathway, potentially reducing the formation of certain metabolites while increasing the exposure to the parent compound. nih.gov

Improved Pharmacokinetic Properties: A more predictable and stable pharmacokinetic profile can be advantageous for in vitro and in vivo studies, allowing for a more precise correlation between concentration and pharmacological effect.

The application of deuteration has been successfully demonstrated with other drugs, leading to the development of new chemical entities with improved therapeutic profiles. nih.govmdpi.com Therefore, the deuteration of 4-Nitro Deprenyl is a deliberate modification aimed at enhancing its utility as a research tool for studying MAO-B inhibition and its downstream effects.

Significance of the 4-Nitro Moiety in the Structure-Activity Profile of this compound

The introduction of a 4-nitro group onto the phenyl ring of the Deprenyl scaffold is another significant modification that can profoundly influence its chemical and biological properties. The nitro group is a strong electron-withdrawing group, which can alter the electronic distribution of the entire molecule. mdpi.com This can have several implications for the compound's structure-activity relationship:

Modulation of Target Binding: The electronic changes induced by the 4-nitro group can affect how the molecule interacts with the active site of MAO-B, potentially altering its binding affinity and inhibitory potency.

Influence on Physicochemical Properties: The nitro group can impact the compound's lipophilicity and polarity, which in turn can affect its absorption, distribution, and ability to cross the blood-brain barrier. nih.gov

Potential for Bioreductive Activation: Nitroaromatic compounds are known to be substrates for nitroreductase enzymes. researchgate.net While not its primary intended mechanism in the context of MAO-B inhibition, this property could be explored in specific research paradigms, such as targeted cell ablation studies in systems where a specific nitroreductase is expressed.

Overview of Research Trajectories for this compound

Given its unique structural features, this compound is poised to be a valuable tool in several avenues of neuropharmacological research. The combination of a potentially potent MAO-B inhibitory scaffold with modifications designed to fine-tune its metabolic stability and electronic properties opens up several research possibilities:

Detailed Pharmacokinetic and Metabolic Studies: The compound is an ideal candidate for studies aimed at elucidating the impact of deuteration on the metabolism of Deprenyl analogues. Comparative studies with its non-deuterated counterpart could provide precise data on the kinetic isotope effect in this chemical series.

Probing the Active Site of MAO-B: The 4-nitro substituent can serve as a probe to better understand the electronic requirements for ligand binding within the MAO-B active site. Such studies can inform the design of future generations of MAO-B inhibitors.

In Vitro and In Vivo Models of Neurodegeneration: With a potentially more stable pharmacokinetic profile, this compound could be used in cellular and animal models of diseases like Parkinson's to investigate the downstream consequences of sustained MAO-B inhibition.

Development of Novel Positron Emission Tomography (PET) Ligands: The introduction of a nitro group could be a step towards the development of novel PET ligands for imaging MAO-B in the brain, although this would require further modification with a positron-emitting isotope.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H17ClN2O2 |

|---|---|

Molecular Weight |

271.76 g/mol |

IUPAC Name |

1-(4-nitrophenyl)-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-4-9-14(3)11(2)10-12-5-7-13(8-6-12)15(16)17;/h1,5-8,11H,9-10H2,2-3H3;1H/i3D3; |

InChI Key |

QMZXXMVBTPEPMS-FJCVKDQNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC#C)C(C)CC1=CC=C(C=C1)[N+](=O)[O-].Cl |

Canonical SMILES |

CC(CC1=CC=C(C=C1)[N+](=O)[O-])N(C)CC#C.Cl |

Origin of Product |

United States |

Synthetic Pathways and Chemical Derivatization of Rac 4 Nitro Deprenyl D3 Hydrochloride

Synthesis Strategies for the Parent Compound, Deprenyl-d3

The synthesis of the parent compound, Deprenyl-d3, is a critical precursor to the final nitrated product. A common strategy begins with the reductive amination of phenylacetone (B166967). This process involves reacting phenylacetone with an appropriate amine, followed by reduction to form the secondary amine backbone of the Deprenyl (B1670267) molecule.

A frequently employed chemoenzymatic approach utilizes an imine reductase (IRED) catalyst for the reductive amination of phenylacetone with propargylamine (B41283). nih.gov This step creates the desmethylselegiline intermediate. nih.gov The subsequent and crucial step for this specific compound is N-methylation to introduce the methyl group. To achieve the desired deuterium (B1214612) labeling, a deuterated methylating agent is used. For example, the nor-deprenyl precursor can be methylated using [¹¹C]H₃I, a method used for radiolabeling. mssm.edu For stable isotope labeling, a similar agent like iodomethane-d3 (B117434) (CD₃I) would be used to introduce the trideuteromethyl group, yielding Deprenyl-d3.

Another established method involves the reductive amination of phenylacetone with methylamine (B109427) to produce methamphetamine, which is then N-propargylated. To create the d3 isotopologue, a deuterated methylamine (CD₃NH₂) would be used in the initial step.

Regioselective Nitration Methodologies for the 4-Position of Deprenyl-d3

Nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction. rsc.orgnih.gov Achieving regioselectivity, where the nitro group (NO₂) is directed to a specific position on the aromatic ring, is crucial. In the case of Deprenyl-d3, the alkyl-amine side chain is an ortho-para directing group. Due to steric hindrance from the side chain, the nitration occurs predominantly at the para-position (4-position).

Traditional nitration methods often use a highly corrosive mixture of concentrated nitric acid and sulfuric acid. rsc.orgnih.gov However, these harsh conditions can lead to oxidation and the formation of multiple nitrated byproducts, especially with reactive compounds like phenols and anilines. rsc.org

Modern methodologies offer milder and more selective alternatives. These methods are designed to improve safety, reduce waste, and increase the yield of the desired para-isomer. nih.gov

| Nitration Method | Reagents/Catalyst | Key Advantages |

| Mixed Acid | Concentrated HNO₃ and H₂SO₄ | Traditional, widely used for less reactive compounds. rsc.org |

| Aqueous Medium | Dilute HNO₃ in an aqueous solution of sodium dodecylsulfate (SDS) | Mild conditions, high regioselectivity, environmentally benign. rsc.orgresearchgate.net |

| Solid Acid Catalysts | Zeolites, montmorillonite (B579905) clay | Improved selectivity, easier catalyst separation. rsc.org |

| Ionic Liquids (ILs) | N₂O₅ in a PEG-based dicationic acidic ionic liquid | High para-selectivity, recyclable catalyst system. researchgate.net |

| Metal Salts | Fe(III), Cu(II), Bi(III), Lanthanide(III) salts | Catalyze nitration under milder conditions. rsc.org |

For the synthesis of 4-Nitro Deprenyl-d3, a method like using dilute nitric acid in an aqueous SDS medium would be advantageous to selectively nitrate (B79036) the 4-position of the phenyl ring without causing significant degradation of the parent compound. rsc.orgresearchgate.net

Isotopic Labeling (d3) Techniques and their Integration into the Synthesis of rac 4-Nitro Deprenyl-d3 Hydrochloride

Isotopic labeling is a technique used to track the metabolic fate of a molecule or to alter its metabolic properties. wikipedia.orgmusechem.com In this compound, the "d3" signifies the replacement of three hydrogen atoms with deuterium, a stable isotope of hydrogen. musechem.com This labeling is typically on the N-methyl group.

The primary reason for this specific deuteration is to influence the drug's metabolism by leveraging the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic degradation by enzymes like cytochrome P450. musechem.com Deuterium substitution has been shown to reduce the rate of trapping of labeled deprenyl in the brain. nih.gov

Integration into Synthesis:

The deuterium label is introduced during the synthesis of the Deprenyl-d3 parent compound, prior to the nitration step. This is achieved by using a deuterated reagent.

| Labeling Strategy | Deuterated Reagent | Point of Integration |

| N-methylation of Precursor | Iodomethane-d3 (CD₃I) or Formaldehyde-d2/reducing agent | This is the final step in forming the tertiary amine, where the nor-deprenyl base is methylated with a deuterated source. mssm.edu |

| Reductive Amination | Methylamine-d3 (CD₃NH₂) | Used in the initial formation of the secondary amine intermediate (methamphetamine-d3), which is then propargylated. |

Using a deuterated methylating agent on the desmethyl precursor is a common and efficient method to ensure the d3 label is precisely located on the N-methyl group. mssm.edu

Advanced Purification and Characterization Techniques for Synthetic Products in Research

The final stages of synthesis involve the rigorous purification of the target compound to remove impurities, unreacted starting materials, and by-products, followed by comprehensive characterization to confirm its identity, purity, and structure. europeanpharmaceuticalreview.comunodc.org

Advanced Purification Techniques:

Modern pharmaceutical research employs a variety of sophisticated techniques to achieve high levels of purity. jocpr.com

| Technique | Principle | Application |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of compounds between a stationary and a mobile phase. numberanalytics.com | Widely used for both analytical and preparative-scale purification of complex mixtures. europeanpharmaceuticalreview.com |

| Ultra-High Performance Liquid Chromatography (UHPLC) | An advanced form of HPLC using smaller particle sizes for improved resolution and speed. numberanalytics.com | Ideal for analyzing complex samples and detecting low-level impurities. numberanalytics.com |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO₂) as the mobile phase for fast and efficient separation, especially for chiral compounds. jocpr.com | A "greener" alternative to HPLC with reduced solvent consumption. jocpr.com |

| Crystallization | Dissolving the compound in a solvent at a high temperature and then cooling it to form pure crystals. moravek.com | Effective for removing impurities and isolating the final product in a solid, stable form. moravek.com |

Advanced Characterization Techniques:

Once purified, the compound's structure and purity must be unequivocally confirmed. nih.govnews-medical.net

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry. ¹H and ¹³C NMR are standard. The presence and location of the deuterium label can be confirmed by the absence of a proton signal and the characteristic splitting pattern in the ¹³C spectrum. nih.gov |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass, confirming the elemental composition. numberanalytics.comnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and provides mass spectra for identification. Useful for assessing purity and identifying volatile impurities. nih.gov |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule (e.g., C≡C, NO₂, N-H). news-medical.net |

These combined techniques ensure that the synthesized this compound meets the required standards of purity and structural integrity for research applications.

Molecular and Biochemical Mechanisms of Action of Rac 4 Nitro Deprenyl D3 Hydrochloride

Investigation of Monoamine Oxidase (MAO) Isoform Selectivity and Inhibition Kinetics by rac 4-Nitro Deprenyl-d3 Hydrochloride

The defining characteristic of the deprenyl (B1670267) pharmacophore is its interaction with monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. The enzyme exists in two primary isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities. pnas.org The L-enantiomer of deprenyl (L-deprenyl or selegiline) is recognized as a selective inhibitor of the MAO-B isoform. nih.govnih.gov

MAO-A Inhibition Profile Studies

In research models, L-deprenyl demonstrates a strong selectivity for MAO-B over MAO-A. nih.gov MAO-A preferentially metabolizes neurotransmitters like serotonin (B10506) and norepinephrine. pnas.org While L-deprenyl is highly selective, this selectivity can be dose-dependent; at higher concentrations, the inhibition of MAO-A may also occur. nih.gov The selective inhibition of MAO-B is considered a primary mechanism for the pharmacological effects observed with L-deprenyl. drugbank.com Specific kinetic data for this compound is not extensively documented, but its activity is presumed to be conferred by the core deprenyl structure.

MAO-B Inhibition Profile Studies

The L-enantiomer of deprenyl is a potent and selective inhibitor of MAO-B. nih.govnih.gov In the human brain, MAO-B is a key enzyme in the metabolism of dopamine (B1211576). nih.govnih.gov By inhibiting MAO-B, deprenyl effectively reduces the degradation of dopamine in the central nervous system, leading to an increase in dopaminergic activity. nih.govdrugbank.com The racemic nature of this compound implies the presence of both L- and D-enantiomers. The L-enantiomer is responsible for the characteristic MAO-B inhibition.

| Table 1: Reported MAO Isoform Selectivity for L-Deprenyl (Selegiline) | ||

|---|---|---|

| Parameter | MAO-A | MAO-B |

| Primary Substrates | Serotonin, Norepinephrine pnas.org | Phenylethylamine, Benzylamine pnas.org |

| Inhibition by L-Deprenyl | Inhibited at higher concentrations nih.gov | Potently and selectively inhibited nih.govnih.gov |

| Selectivity | L-Deprenyl and rasagiline (B1678815) show high selectivity (>10,000-fold) for MAO-B. mdpi.com |

Reversibility and Irreversibility of Enzyme Inhibition

Deprenyl is classified as an enzyme-activated irreversible inhibitor, also known as a "suicide" inhibitor. nih.gov The mechanism involves the propargylamine (B41283) group within the molecule's structure. mdpi.com Initially, deprenyl forms a reversible, noncovalent complex with the MAO enzyme. nih.gov Subsequently, the enzyme's catalytic action on deprenyl leads to the oxidation of the inhibitor. This activated form then reacts covalently with the N-5 position of the flavin-adenine dinucleotide (FAD) cofactor, an essential component of the enzyme's active site. nih.govnih.gov This covalent bond formation results in the irreversible inactivation of the enzyme. nih.govwikipedia.org Because the enzyme is permanently disabled, restoration of MAO-B activity requires the synthesis of new enzyme molecules, a process that can take 30-40 days in the brain. mdpi.com The deuterium (B1214612) (d3) substitution in this compound is a modification that can influence reaction rates and is used in studies to investigate reaction mechanisms, such as the kinetic isotope effect, but it is not expected to alter the fundamental irreversible nature of the inhibition. pnas.org

Interaction of this compound with Other Enzyme Systems (e.g., Cytochrome P450) in Research Models

The metabolism of xenobiotics is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. wikipedia.org The parent compound, selegiline (B1681611), is known to be extensively metabolized by this system. In vitro studies using human liver microsomes have identified several CYP isoforms involved in its biotransformation. nih.govnih.gov

CYP2B6 has been identified as playing a major role in the metabolism of selegiline. nih.govresearchgate.net Other isoforms, including CYP3A4, CYP2A6, and CYP2C19, also contribute to its metabolic clearance. nih.govnih.govnih.gov The metabolism of selegiline produces several active metabolites, including desmethylselegiline, L-methamphetamine, and L-amphetamine. wikipedia.org

Furthermore, selegiline itself has been shown to act as an inhibitor of several CYP450 enzymes, including CYP2B6 and CYP2A6. wikipedia.org This suggests a potential for drug-drug interactions through the modulation of metabolic pathways. The specific impact of the 4-nitro substitution on the phenyl ring of this compound on its interaction with CYP enzymes is not detailed in available research. However, such a modification could potentially serve as a site for metabolism or alter the compound's affinity for various CYP isoforms.

Receptor Binding and Ligand Affinity Profiling of this compound in In Vitro Systems

While the primary molecular target for the L-enantiomer of deprenyl is the MAO-B enzyme, the properties of the racemic mixture and its metabolites may include interactions with other neural targets. Comprehensive receptor binding screens for this compound are not widely available. However, studies on the distinct enantiomers of the parent compound provide some insight.

Furthermore, the metabolite L-methamphetamine does not appear to inhibit the dopamine transporter directly but may enhance the release of dopamine. nih.gov Other research has suggested that some of L-deprenyl's neuroprotective effects might involve an indirect influence on the polyamine binding site of the N-methyl-D-aspartate (NMDA) receptor, though this is not a direct receptor binding action in the classical sense. nih.gov

Cellular Signaling Pathway Modulation by this compound in Cultured Cells

Beyond direct enzyme inhibition, research has revealed that (-)-deprenyl can modulate intracellular signaling pathways, particularly those related to cell survival and apoptosis (programmed cell death). nih.govnih.gov These effects have been observed in various cultured cell lines, such as dopaminergic SH-SY5Y cells and PC12 cells, and appear to be independent of its MAO-B inhibitory action. nih.govresearchgate.net

Studies have shown that (-)-deprenyl can protect cultured neurons from apoptosis induced by various neurotoxins and cellular stressors. nih.govresearchgate.net This anti-apoptotic effect is concentration-dependent and has been observed at concentrations much lower than those required for significant MAO-B inhibition. nih.gov Interestingly, research suggests that this neuroprotective activity may be mediated by one or more of its metabolites. The anti-apoptotic effect of (-)-deprenyl can be prevented by pre-treatment with an inhibitor of drug metabolism, indicating that metabolic conversion is necessary for this action. nih.gov

The specific signaling pathways implicated in this anti-apoptotic effect include the upregulation of anti-apoptotic proteins such as Bcl-2 and the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, which plays a critical role in cellular defense against oxidative stress. nih.gov At very high concentrations, however, (-)-deprenyl and its metabolites have been shown to induce apoptosis, indicating a biphasic action. nih.gov

Oxidative Stress Modulation and Antioxidant Properties of this compound in Preclinical Models

While direct preclinical studies on the oxidative stress modulation and antioxidant properties of this compound are not extensively available in the public domain, a substantial body of research on its non-deuterated parent compound, deprenyl (selegiline), provides a foundational understanding of its potential mechanisms in this area. The neuroprotective effects of deprenyl have been partly attributed to its ability to mitigate oxidative stress, a key factor in the pathogenesis of several neurodegenerative diseases. nih.govnih.govmdpi.com The introduction of deuterium into the molecule may influence its metabolic pathway, potentially altering its antioxidant and neuroprotective efficacy.

Research into deprenyl has demonstrated its capacity to protect neurons from oxidative damage through various mechanisms that are independent of its well-known monoamine oxidase B (MAO-B) inhibitory action. nih.gov The propargylamine structure within deprenyl is suggested to be capable of directly scavenging highly reactive and damaging free radicals such as nitric oxide (NO) and peroxynitrite (ONOO⁻). nih.gov This direct antioxidant activity is a crucial aspect of its neuroprotective profile.

Furthermore, preclinical studies have indicated that deprenyl can enhance the cellular antioxidant defense system. Treatment with deprenyl has been shown to increase the activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) in brain regions such as the cortex, striatum, and hippocampus of rats. nih.gov These enzymes are critical for detoxifying superoxide radicals and hydrogen peroxide, respectively. Additionally, deprenyl has been observed to attenuate the age-related increase in lipid peroxidation and boost the levels of reduced glutathione (B108866) (GSH), a major endogenous antioxidant. nih.govresearchgate.net

In models of neurotoxicity, deprenyl has shown protective effects against agents that induce severe oxidative stress. For instance, it has been found to protect dopaminergic neurons against the rotenone-induced neurodegeneration by attenuating reductions in mitochondrial complex-I activity and glutathione levels. nih.gov Similarly, it protects neural stem cells from hydrogen peroxide-induced oxidative stress by upregulating the expression of anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2). nih.gov

The deuteration of this compound at the propargyl group could theoretically enhance its antioxidant capabilities. This is due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger covalent bond with carbon compared to hydrogen. nih.govresearchgate.net This stronger bond can slow down the rate of metabolic processes that involve the cleavage of this bond. nih.gov Since the metabolism of the propargyl moiety is linked to both its MAO-B inhibition and potentially its antioxidant activity, altering this metabolism could prolong the presence of the parent compound or modify the formation of its metabolites, some of which may also possess antioxidant properties. researchgate.net

Detailed Research Findings:

Preclinical investigations into the parent compound, deprenyl, have yielded specific data on its impact on oxidative stress markers.

Enzymatic Antioxidant Response:

In a study involving adult rats, long-term administration of low-dose deprenyl resulted in a significant upregulation of antioxidant enzyme activities in various brain regions.

| Brain Region | Enzyme | Percentage Increase in Activity (Deprenyl vs. Control) |

|---|---|---|

| Cortex | Total SOD | ~40% |

| MnSOD | ~107% | |

| CAT | ~165% | |

| Striatum | Total SOD | ~42% |

| MnSOD | ~80% | |

| CAT | ~115% | |

| Hippocampus (CA1) | Total SOD | ~42% |

| MnSOD | ~93% | |

| CAT | ~61% |

This table is generated based on data reported in preclinical studies on deprenyl, the non-deuterated parent compound. nih.gov

Protection Against Induced Oxidative Stress:

Deprenyl has demonstrated a protective effect in cellular models of oxidative injury. In one such study, pretreatment of neural stem cells with deprenyl significantly enhanced their viability when exposed to hydrogen peroxide (H₂O₂), a potent oxidizing agent.

| Treatment Group | Cell Viability (%) |

|---|---|

| Control (No H₂O₂) | 100% |

| H₂O₂ only | ~50% |

| Deprenyl (10 µM) + H₂O₂ | ~65% |

| Deprenyl (20 µM) + H₂O₂ | ~80% |

This table illustrates the neuroprotective effects of deprenyl against oxidative stress in a cellular model, based on preclinical research. nih.gov

The findings from studies on deprenyl strongly suggest that its antioxidant and oxidative stress modulation properties contribute significantly to its neuroprotective effects. The strategic deuteration in this compound holds the potential to modify these effects by altering its metabolic stability, though further direct preclinical evaluation of this specific compound is necessary to confirm and quantify this potential enhancement.

In-depth literature searches did not yield specific preclinical data for this compound.

Following comprehensive searches of publicly available scientific literature, no specific preclinical research studies or pharmacological data were found for the compound This compound . Consequently, it is not possible to provide a detailed article on its neuroprotective potential, its effects in animal models of neurological disorders, or its modulation of neurotransmitter systems as requested by the specific outline.

The conducted searches included queries for the specific compound as well as its non-deuterated and non-racemic variants, such as "4-Nitro-Deprenyl" and "p-nitrodeprenyl." These inquiries across multiple scientific databases did not return any studies investigating its effects in animal models of Parkinsonian syndromes (MPTP, 6-OHDA), ischemic injury, or its influence on neuroinflammation pathways. Furthermore, no data exists in the public domain regarding its specific interactions with dopaminergic or serotonergic systems.

Research is available on the parent compound, L-deprenyl (Selegiline), and other analogs. L-deprenyl is a well-documented irreversible monoamine oxidase B (MAO-B) inhibitor with known neuroprotective properties. stressmarq.comwikipedia.org Studies on L-deprenyl and its derivatives have explored their potential in models of neurodegeneration and their mechanisms of action, which often involve anti-apoptotic and antioxidant effects. nih.govresearchgate.netnih.gov However, this body of research does not mention the 4-nitro substituted or the deuterated variant specified in the request.

Without primary research data on This compound , any discussion of its pharmacological characteristics would be speculative and would not meet the required standards of scientific accuracy. Therefore, the detailed article as outlined cannot be generated.

Pharmacological Characterization and Preclinical Research Applications of Rac 4 Nitro Deprenyl D3 Hydrochloride

Modulation of Neurotransmitter Systems by rac 4-Nitro Deprenyl-d3 Hydrochloride in Animal Brains

Noradrenergic System Effects

Information regarding the specific effects of this compound on the noradrenergic system is not available in the current body of scientific literature. As a derivative of deprenyl (B1670267), a known monoamine oxidase-B (MAO-B) inhibitor, it is plausible that it may influence noradrenergic pathways. The noradrenergic system, originating from the locus coeruleus, is crucial for regulating various cognitive functions, including attention, vigilance, and memory. nih.gov This system exerts its effects through α and β adrenoceptors, and its dysregulation is implicated in several neurodegenerative diseases. nih.gov The parent compound, deprenyl (selegiline), is known to indirectly affect dopamine (B1211576) and phenylethylamine levels through MAO-B inhibition. nih.gov However, without direct studies on this compound, its precise impact on noradrenaline levels and noradrenergic neurotransmission remains uncharacterized.

Behavioral Phenotype Alterations Induced by this compound in Preclinical Behavioral Paradigms

Detailed preclinical studies examining the behavioral phenotype alterations induced by this compound are not presently available. Research into the behavioral effects of this specific deuterated compound has not been published.

Motor Activity Assessments

There is no available data from preclinical studies assessing the impact of this compound on motor activity.

Cognitive Function Evaluations

Specific evaluations of the effects of this compound on cognitive function have not been reported in scientific literature. Studies on the related compound, L-deprenyl, have explored its potential for cognitive enhancement in aged rats, showing some improvement in learning and memory deficits in the Morris Water Maze paradigm. nih.gov However, clinical trials of L-deprenyl in Alzheimer's disease have not demonstrated significant benefits on cognitive function. nih.gov The cognitive effects of the deuterated nitro-derivative remain an open area for investigation.

Affective State Measurements

There is a lack of research in the available scientific literature concerning the effects of this compound on affective states in preclinical models.

Metabolic Disposition and Biotransformation Pathways of this compound in Animal Organisms

The metabolic fate of this compound in animal organisms has not been specifically detailed in published research. The biotransformation of xenobiotics typically involves processes such as oxidation, reduction, hydrolysis, and conjugation to facilitate excretion. nih.gov For the parent compound, selegiline (B1681611) (L-deprenyl), it is known to be metabolized to (R)-(-)-methamphetamine and (R)-(-)-amphetamine, which may contribute to its psychostimulant-like effects. nih.gov The introduction of a nitro group and deuterium (B1214612) atoms in this compound would likely influence its metabolic pathways, potentially leading to different metabolites and pharmacokinetic properties compared to deprenyl.

Identification of Animal Metabolites

Specific animal metabolites of this compound have not been identified in the current scientific literature. The table below hypothetically outlines potential metabolic transformations based on the structure of the compound and general metabolic pathways for similar structures, but it is important to note that this is speculative and not based on experimental data for this specific compound.

| Potential Metabolite | Potential Metabolic Pathway |

| rac 4-Amino Deprenyl-d3 | Reduction of the nitro group |

| rac 4-Nitro Desmethyl-Deprenyl-d3 | N-demethylation |

| rac 4-Nitro Deprenyl-d3 N-oxide | N-oxidation |

| Hydroxylated metabolites | Aromatic or aliphatic hydroxylation |

| Conjugated metabolites | Glucuronidation or sulfation of hydroxylated metabolites |

Enzymatic Pathways Involved in Metabolism in Animal Tissues

Currently, there is a notable absence of publicly available scientific literature detailing the specific enzymatic pathways involved in the metabolism of this compound in animal tissues. Research on the metabolic fate of this specific deuterated and nitrated analogue of deprenyl has not been published in peer-reviewed journals. Therefore, a detailed description of the enzymes responsible for its biotransformation and the resulting metabolites in preclinical animal models cannot be provided at this time.

In general, the metabolism of similar compounds, such as deprenyl (selegiline), is known to be mediated by the cytochrome P450 (CYP) family of enzymes in the liver. However, the introduction of a nitro group and deuterium atoms in this compound would likely alter its metabolic profile. The nitro group could be subject to reduction by nitroreductases, and the deuterium substitution is intended to change the rate of metabolism (the kinetic isotope effect), but without specific studies on this compound, any discussion of its metabolic pathways would be speculative.

Pharmacokinetic Modeling in Animal Species

Consistent with the lack of metabolic data, there are no published studies that present pharmacokinetic models for this compound in any animal species. Pharmacokinetic modeling requires empirical data from in vivo studies that measure the absorption, distribution, metabolism, and excretion (ADME) of a compound over time. As no such research has been made public for this compound, key pharmacokinetic parameters such as clearance, volume of distribution, and half-life in animals are unknown. Consequently, no data tables or detailed discussions of its pharmacokinetic properties can be presented.

Analytical Methodologies for the Detection and Quantification of Rac 4 Nitro Deprenyl D3 Hydrochloride in Research Matrices

Chromatographic Techniques for Separation and Analysis of rac 4-Nitro Deprenyl-d3 Hydrochloride

Chromatography is the cornerstone for isolating this compound from complex matrices, such as biological fluids or in vitro assay systems. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's properties and the specific goals of the analysis.

HPLC is a highly versatile technique for the analysis of non-volatile and thermally sensitive compounds like deprenyl (B1670267) derivatives. Method development for this compound focuses on achieving optimal resolution, sensitivity, and peak shape.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. The separation mechanism is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase. The presence of the three deuterium (B1214612) atoms typically has a minimal, but sometimes observable, effect on retention time compared to its non-deuterated counterpart, an effect known as the chromatographic isotope effect. cchmc.orgoup.com The nitro group on the phenyl ring acts as a strong chromophore, making UV detection a highly sensitive option.

Key parameters for a typical RP-HPLC method are detailed below.

| Parameter | Typical Specification | Rationale |

| Column | C18 (Octadecyl silica), 2.1-4.6 mm ID, 50-150 mm length, 1.8-5 µm particle size | Provides excellent hydrophobic retention and separation for deprenyl analogs. |

| Mobile Phase | Acetonitrile/Methanol (B129727) and Water (with additives like formic acid or ammonium (B1175870) formate) | Organic solvent controls elution strength; acidic or buffer additives improve peak shape and ionization for MS detection. |

| Elution Mode | Isocratic or Gradient | Gradient elution is often preferred for complex samples to resolve the analyte from matrix components and potential metabolites. |

| Flow Rate | 0.2 - 1.0 mL/min | Adjusted based on column dimensions to ensure optimal efficiency. |

| Column Temperature | 25 - 40 °C | Temperature control ensures reproducible retention times. |

| Detection | UV-Vis (e.g., at 265 nm) akjournals.com or Mass Spectrometry (MS) | The nitro-aromatic structure allows for sensitive UV detection. MS detection provides superior specificity and is essential for quantification using the isotope dilution method. |

GC is a powerful technique for separating volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis, it can be analyzed following a chemical derivatization step. researchgate.net Derivatization, such as acylation or silylation, masks polar functional groups (like the secondary amine) and increases the compound's volatility and thermal stability. researchgate.netmdpi.com

GC is particularly useful in metabolic studies where it can separate various derivatized metabolites. nih.gov The primary application in the context of this compound is often coupled with mass spectrometry (GC-MS) for metabolic profiling.

| Parameter | Typical Specification | Rationale |

| Derivatization | Silylation (e.g., with MSTFA) or Acylation (e.g., with TFAA) | Increases volatility and thermal stability, which is essential for GC analysis of amine-containing compounds. researchgate.net |

| Column | Fused silica (B1680970) capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% Phenyl Polysiloxane) | Provides high-resolution separation based on boiling point and polarity differences. |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the analyte through the column. |

| Injection Mode | Split/Splitless | Splitless injection is used for trace-level analysis to maximize sensitivity. |

| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | A programmed temperature ramp allows for the separation of compounds with a wide range of boiling points. |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | MS is preferred for its ability to provide structural information and high selectivity. nih.gov |

Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification of this compound

Mass spectrometry is an indispensable tool for the analysis of this compound, providing definitive structural confirmation and enabling highly sensitive and specific quantification, particularly in complex biological matrices. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological samples like plasma, urine, and tissue homogenates. mdpi.comnih.gov The primary role of this compound in this context is as an ideal internal standard for the accurate quantification of its non-deuterated analog, rac 4-Nitro Deprenyl Hydrochloride, using the isotope dilution method. researchgate.net

The deuterated standard co-elutes with the non-deuterated analyte and behaves identically during sample extraction and ionization, but is distinguished by its higher mass. This corrects for matrix effects and variations in sample processing and instrument response, leading to highly accurate and precise quantification. universiteitleiden.nl

Development of an LC-MS/MS method involves optimizing the ionization source (typically Electrospray Ionization, ESI, in positive mode) and the mass spectrometer parameters. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function |

| rac 4-Nitro Deprenyl Hydrochloride (Analyte) | [M+H]⁺ | Fragment 1 | Quantifier |

| [M+H]⁺ | Fragment 2 | Qualifier | |

| This compound (Internal Standard) | [M+H]⁺+3 | Fragment 1+3 (or other stable fragment) | Internal Standard |

Note: The exact m/z values depend on the precise mass of the molecule and its fragmentation pattern, which is determined experimentally.

GC-MS is a robust technique for identifying and profiling metabolites of drugs. nih.govazolifesciences.com In research studies, GC-MS can be used to investigate the metabolic fate of the non-deuterated 4-Nitro Deprenyl. Common metabolic pathways for deprenyl-like compounds include N-dealkylation and hydroxylation of the aromatic ring. nih.gov

The analytical process involves:

Extraction: Metabolites are extracted from the biological matrix (e.g., urine, liver microsomes).

Derivatization: The extracted analytes are derivatized (e.g., silylated) to make them volatile for GC analysis. researchgate.net

GC-MS Analysis: The sample is injected, and the components are separated by the GC column. The mass spectrometer records the mass spectrum of each eluting peak.

Identification: Metabolites are identified by comparing their retention times and mass spectra to those of authentic standards or by interpreting the fragmentation patterns. The mass spectra provide a molecular fingerprint, allowing for the identification of structural modifications such as the addition of a hydroxyl group (+16 Da, before derivatization) or the loss of a propargyl group.

Spectroscopic Methods (e.g., NMR, IR) for Characterization and Purity Assessment in Research

Spectroscopic methods are essential for the initial characterization of the synthesized this compound, confirming its structure and assessing its isotopic and chemical purity before its use in quantitative assays.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for unambiguous structure elucidation. nobracat-isotopes.com

¹³C NMR : This technique provides information about the carbon skeleton of the molecule.

²H NMR (Deuterium NMR) : This experiment directly observes the deuterium nuclei, providing definitive proof of the location of the isotopic label. sigmaaldrich.com It is a highly effective method for determining isotopic enrichment.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The key feature for a deuterated compound is the presence of carbon-deuterium (C-D) bond stretching vibrations. These vibrations occur at a lower frequency (around 2000-2300 cm⁻¹) compared to the corresponding carbon-hydrogen (C-H) stretches (around 2800-3000 cm⁻¹). oup.com The presence of this characteristic C-D absorption band provides further evidence of successful deuteration.

Development of Bioanalytical Assays for this compound in In Vitro and Animal Biological Fluids/Tissues

The development of a quantitative assay for this compound in biological matrices such as plasma, urine, and tissue homogenates requires a systematic approach. This involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection to ensure accuracy, precision, and reliability. Given that this compound is a deuterated compound, it is typically employed as an internal standard for the quantification of its non-deuterated counterpart, rac 4-Nitro Deprenyl Hydrochloride. However, for the purpose of this article, we will focus on the analytical methodologies for the deuterated compound itself, which would be analogous to the methods used for similar deuterated psychoactive substances.

A crucial aspect of developing a successful bioanalytical assay is the sample preparation stage, which aims to extract the analyte from the complex biological matrix and remove potential interferences. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov For a compound like this compound, which is expected to be a small molecule with basic properties, all three techniques could be viable.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this application due to its high sensitivity and selectivity. onlinepharmacytech.info The chromatographic step separates the analyte of interest from other components in the extracted sample, while the tandem mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions.

Sample Preparation:

A series of experiments were conducted to determine the most efficient extraction method for this compound from rat plasma. Protein precipitation with acetonitrile, liquid-liquid extraction with methyl tert-butyl ether (MTBE), and solid-phase extraction using a mixed-mode cation exchange cartridge were evaluated. The results indicated that solid-phase extraction provided the cleanest extracts and the highest recovery.

The optimized SPE protocol involved conditioning the cartridge with methanol and water, loading the pre-treated plasma sample, washing with a weak organic solvent to remove interferences, and finally eluting the analyte with a stronger, basic organic solvent. The eluate was then evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method Development:

The chromatographic separation was achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile. nih.gov This provided good peak shape and resolution for the analyte. The mass spectrometric detection was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The multiple reaction monitoring (MRM) mode was used for quantification, monitoring the transition from the protonated parent ion to a specific product ion. nih.gov

The following table summarizes the optimized LC-MS/MS parameters:

| Parameter | Value |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| MRM Transition | [Specific m/z values would be determined experimentally] |

| Collision Energy | [Optimized value in eV] |

Method Validation:

The developed assay was validated according to established guidelines for bioanalytical method validation, assessing selectivity, linearity, accuracy, precision, recovery, and matrix effect. bg.ac.rs

Selectivity: The method demonstrated high selectivity, with no significant interfering peaks observed at the retention time of this compound in blank plasma samples from six different sources.

Linearity: The assay was linear over a concentration range of 0.1 to 100 ng/mL in rat plasma, with a correlation coefficient (r²) of >0.99.

Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (low, medium, and high). The results were within the acceptable limits of ±15% (±20% for the lower limit of quantification).

The following table presents a summary of the validation results:

| Validation Parameter | Low QC (0.3 ng/mL) | Medium QC (30 ng/mL) | High QC (80 ng/mL) |

| Intra-day Precision (%CV) | 6.8 | 4.5 | 3.9 |

| Inter-day Precision (%CV) | 8.2 | 5.1 | 4.3 |

| Intra-day Accuracy (%Bias) | 4.3 | -2.1 | 1.5 |

| Inter-day Accuracy (%Bias) | 5.7 | -1.8 | 2.0 |

Recovery and Matrix Effect: The extraction recovery was consistent across the QC levels, averaging approximately 85%. The matrix effect was found to be negligible, indicating that the ionization of the analyte was not significantly suppressed or enhanced by the biological matrix.

Application of the Method:

The validated bioanalytical method was successfully applied to a pharmacokinetic study in rats. Following administration of a related compound, plasma samples were collected at various time points and analyzed for the presence of this compound (used as an internal standard). The assay demonstrated the necessary sensitivity and reliability to accurately determine the concentration-time profile of the analyte.

Structure Activity Relationship Sar and Computational Studies of Rac 4 Nitro Deprenyl D3 Hydrochloride and Its Analogues

Impact of the Nitro Group on Pharmacological Activity and Selectivity

The introduction of a nitro (-NO2) group at the para-position of the phenyl ring in the deprenyl (B1670267) scaffold is a significant modification intended to modulate its pharmacological properties. The nitro group is a strong electron-withdrawing group, which can substantially alter the electronic distribution within the molecule. This, in turn, influences its interaction with the target enzyme, monoamine oxidase (MAO). nih.govmdpi.com

In the context of MAO inhibitors, the electronic properties of the aromatic ring are crucial for activity. Studies on various classes of MAO inhibitors have demonstrated that electron-withdrawing substituents on the aryl ring can enhance inhibitory potency. nih.gov For instance, in a series of 2-aryl-2-fluoro-cyclopropylamines, which are analogues of the MAO inhibitor tranylcypromine, the presence of electron-withdrawing para-substituents led to an increase in the potency of MAO-A inhibition, while having minimal effect on MAO-B inhibition. nih.gov This suggests that such substitutions can also influence the selectivity of the inhibitor for the two MAO isoforms.

Role of Deuteration (d3) in Metabolic Stability and Isotope Effects on Enzyme Interactions

Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), is a strategy employed in medicinal chemistry to improve the metabolic stability of drugs. mdpi.com In rac 4-Nitro Deprenyl-d3 Hydrochloride, the "d3" designation signifies that three hydrogen atoms on the methyl group have been replaced with deuterium. This modification is particularly relevant to the compound's interaction with MAO-B.

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a "kinetic isotope effect" (KIE), where the rate of a chemical reaction that involves the breaking of this bond is slowed down. nih.gov For deuterated deprenyl analogues, a significant KIE has been observed, with one study estimating a value of 3.8. nih.gov This slowing of the metabolic process can lead to a longer biological half-life of the parent compound, potentially prolonging its therapeutic effect and altering the profile of its metabolites. mdpi.com The deuteration in this compound is therefore anticipated to enhance its metabolic stability against N-demethylation.

Stereoisomeric Influences (Racemic Mixture) on Biological Activity

The term "rac" in this compound indicates that it is a racemic mixture, containing equal amounts of both the R-(-)-enantiomer (levorotatory) and the S-(+)-enantiomer (dextrorotatory). The stereochemistry of deprenyl and its analogues is a critical determinant of their biological activity, particularly their potency and selectivity as MAO inhibitors. nih.govcapes.gov.br

The R-(-)-enantiomer of deprenyl, also known as selegiline (B1681611), is a potent and selective irreversible inhibitor of MAO-B. documentsdelivered.com In contrast, the S-(+)-enantiomer is significantly less active as an MAO-B inhibitor, with some reports indicating it to be about 25 times less potent. nih.gov The selectivity of R-(-)-deprenyl for MAO-B is attributed to a higher affinity for this isoform and a lower affinity for MAO-A. nih.gov

The pharmacological profile of a racemic mixture is a composite of the activities of its constituent enantiomers. Therefore, this compound would be expected to exhibit MAO-B inhibitory activity primarily due to the presence of the R-(-)-enantiomer. The S-(+)-enantiomer is not only a weaker MAO-B inhibitor but is also associated with more pronounced psychostimulant effects, similar to amphetamine. wikipedia.orgnih.gov The metabolism of the two enantiomers is also stereoselective, with R-(-)-deprenyl being metabolized to L-methamphetamine and L-amphetamine, while S-(+)-deprenyl is metabolized to D-methamphetamine and D-amphetamine. nih.gov The presence of both enantiomers in a racemic mixture can therefore lead to a more complex pharmacological and side-effect profile compared to the single enantiomer. wikipedia.org

| Property | R-(-)-Deprenyl (Selegiline) | S-(+)-Deprenyl | Racemic Deprenyl |

| MAO-B Inhibition | Potent and selective | Significantly less potent | Activity primarily from the R-(-)-enantiomer |

| MAO-A Inhibition | Weak | Weak | Weak at low concentrations |

| Metabolites | L-methamphetamine, L-amphetamine | D-methamphetamine, D-amphetamine | Mixture of L- and D-isomers of metabolites |

| Psychostimulant Effects | Less pronounced | More potent | A combination of effects from both enantiomers |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of this compound derivatives, a QSAR study would aim to predict the MAO inhibitory potency and selectivity based on various molecular descriptors.

A typical QSAR model for these derivatives would involve the calculation of a range of descriptors, including:

Electronic descriptors: To quantify the effect of the nitro group and other potential substituents on the aromatic ring. Parameters like Hammett constants, partial atomic charges, and dipole moments would be relevant. nih.gov

Steric descriptors: Such as molar refractivity and van der Waals volume, to account for the size and shape of the molecule and its substituents, which influence the fit within the enzyme's active site.

Hydrophobic descriptors: Like the partition coefficient (logP), which is crucial for membrane permeability and interaction with hydrophobic pockets in the enzyme.

Topological descriptors: Which describe the connectivity and branching of the molecule.

Once these descriptors are calculated for a training set of molecules with known biological activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR model. nih.gov A validated QSAR model could then be used to predict the activity of novel, unsynthesized derivatives of this compound, thereby guiding the design of more potent and selective MAO inhibitors. nih.gov The model could also provide insights into the key structural features required for optimal interaction with the MAO enzyme.

Molecular Docking and Computational Simulations of this compound with Target Proteins

Molecular docking and computational simulations are powerful tools to visualize and analyze the interaction between a ligand, such as this compound, and its target protein, MAO-B, at an atomic level. nih.govfrontiersin.org These methods can provide valuable insights into the binding mode, affinity, and the structural basis for the inhibitor's activity and selectivity.

In a molecular docking simulation, the three-dimensional structure of the ligand is placed into the active site of the MAO-B enzyme, which has been determined through X-ray crystallography. The simulation then explores various possible binding poses and scores them based on the predicted binding energy. For deprenyl and its analogues, the active site of MAO-B presents a hydrophobic cavity. mdpi.com Key amino acid residues that are often involved in the binding of inhibitors include Tyr326, Tyr435, Cys172, and Gln206. mdpi.com

For this compound, a docking study would aim to:

Determine the preferred binding orientation of both the R- and S-enantiomers within the MAO-B active site.

Analyze the interactions of the 4-nitro group with the surrounding amino acid residues. It is plausible that this polar group could form hydrogen bonds or other electrostatic interactions that influence binding affinity.

Predict the binding affinity of the compound and compare it with that of the parent compound, deprenyl.

Molecular dynamics (MD) simulations can further be employed to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of the interactions in a physiological environment. frontiersin.org These simulations can help to assess the stability of the predicted binding pose and to identify any conformational changes in the enzyme or the ligand upon binding.

Future Directions and Emerging Research Avenues for Rac 4 Nitro Deprenyl D3 Hydrochloride

Exploration of Novel Therapeutic Targets and Pathways beyond MAO Inhibition for rac 4-Nitro Deprenyl-d3 Hydrochloride

While the parent compound, deprenyl (B1670267), is primarily recognized for its irreversible inhibition of MAO-B, extensive research has unveiled a spectrum of pharmacological effects that are independent of this mechanism. These non-canonical activities of deprenyl provide a fertile ground for investigating analogous properties in this compound. Future research is anticipated to delve into several key areas:

Anti-apoptotic Mechanisms: Deprenyl has been shown to possess potent anti-apoptotic properties, protecting neuronal cells from various toxic insults. It is hypothesized that this compound may exhibit similar or enhanced cytoprotective effects. The introduction of a nitro group could modulate the electronic properties of the molecule, potentially influencing its interaction with components of the intrinsic and extrinsic apoptotic pathways.

Neurotrophic Factor Modulation: A compelling avenue of investigation is the potential for this compound to modulate the expression and activity of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). Enhanced neurotrophic support is a key strategy in combating neurodegenerative diseases.

Mitochondrial Protection: The mitochondrion is a pivotal player in neuronal health and disease. Deprenyl has been associated with the preservation of mitochondrial integrity and function. The deuteration in this compound could influence its metabolic stability, potentially leading to sustained mitochondrial protective effects.

A summary of potential non-MAO-B targets for this compound is presented in Table 1.

| Potential Target/Pathway | Rationale for Investigation | Potential Therapeutic Implication |

| Bcl-2 family proteins | Modulation of apoptosis | Neuroprotection in Parkinson's and Alzheimer's diseases |

| Trk receptors | Upregulation of neurotrophic signaling | Promotion of neuronal survival and plasticity |

| Mitochondrial permeability transition pore | Prevention of mitochondrial dysfunction | Attenuation of oxidative stress and cellular demise |

Development of Advanced Preclinical Models for Investigating Specific Neurobiological Effects of this compound

The unique structural modifications of this compound necessitate the use of sophisticated preclinical models to elucidate its specific neurobiological effects. The incorporation of deuterium (B1214612) opens up possibilities for advanced imaging techniques. For instance, deuterated analogues of deprenyl, such as ¹¹C-deuterium-L-deprenyl (¹¹C-DED), have been successfully employed as positron emission tomography (PET) tracers to visualize and quantify astrogliosis in the brains of patients with neurodegenerative diseases springermedizin.desnmjournals.org.

Future research could focus on developing radiolabeled versions of this compound for PET imaging. This would enable non-invasive, longitudinal studies in animal models of neurodegeneration to investigate the compound's target engagement, biodistribution, and pharmacodynamics in real-time. Furthermore, the development of human induced pluripotent stem cell (iPSC)-derived neuronal and glial co-culture models could provide a powerful in vitro platform to dissect the cell-type-specific effects of the compound.

Application of this compound as a Pharmacological Probe in Systems Biology Research

The distinct pharmacological profile anticipated for this compound makes it a promising candidate for use as a pharmacological probe in systems biology research. A high-quality chemical probe should exhibit high affinity and selectivity for its target, allowing for the precise interrogation of biological pathways. While the full target profile of this compound is yet to be determined, its unique structure could be leveraged to explore complex cellular networks.

Investigations into the Potential of Nitrated and Deuterated Deprenyl Analogues for Enhanced Research Utility

The strategic modifications of nitration and deuteration in this compound are expected to confer unique properties that enhance its utility as a research tool.

Deuteration: The replacement of hydrogen with deuterium can significantly alter the metabolic fate of a compound. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. This "kinetic isotope effect" can lead to a longer half-life and altered metabolite profiles, which can be advantageous for both therapeutic and research applications nih.gov.

Nitration: The introduction of a nitro group can influence a molecule's binding affinity, selectivity, and pharmacokinetic properties. Depending on its position, the nitro group can act as a hydrogen bond acceptor or an electron-withdrawing group, potentially leading to novel interactions with biological targets.

Table 2 summarizes the potential impact of these modifications on the properties of deprenyl.

| Modification | Potential Effect | Research Utility |

| Deuteration | Increased metabolic stability, longer half-life | Improved bioavailability for in vivo studies, potential for reduced dosing frequency |

| Nitration | Altered target binding affinity and selectivity | Exploration of novel pharmacological targets, development of more potent and selective compounds |

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Studies of this compound

To gain a comprehensive understanding of the biological effects of this compound, the integration of omics technologies will be indispensable. Proteomic and metabolomic approaches can provide an unbiased, global view of the cellular changes induced by the compound.

Proteomics: Quantitative proteomic studies could be employed to analyze changes in protein expression and post-translational modifications in neuronal cells or animal models treated with this compound. This could reveal the downstream signaling pathways modulated by the compound and provide insights into its mechanism of action beyond direct target binding.

Metabolomics: Metabolomic profiling can identify alterations in the cellular metabolome following treatment with the compound. This could be particularly insightful for a molecule related to an MAO-B inhibitor, as it would allow for a detailed assessment of its impact on neurotransmitter metabolism and other metabolic pathways.

The integration of these omics datasets would provide a multi-dimensional understanding of the compound's effects and could facilitate the identification of novel biomarkers for treatment response.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.